5-CFDA N-succinimidyl ester

Overview

Description

5-CFDA N-succinimidyl ester is a cell-permeable, fluorogenic, non-selective esterase substrate . It is a derivative of 5-CFDA and is used as a molecular probe and is important as a fluorescent dye . It is also known as a fluorescein tracer for cell labeling .

Molecular Structure Analysis

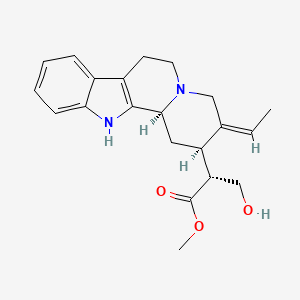

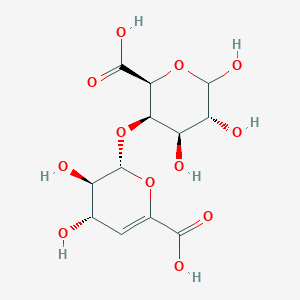

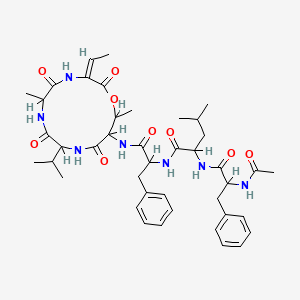

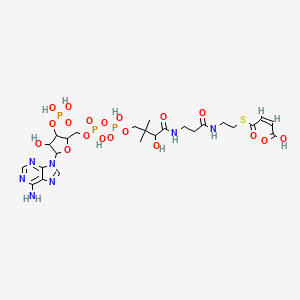

The molecular formula of this compound is C29H19NO11 . Its molecular weight is 557.46 g/mol .Chemical Reactions Analysis

This compound is known to hydrolyze to fluorescent 5-FAM intracellularly . This hydrolysis is carried out by intracellular esterases .Physical And Chemical Properties Analysis

This compound is a solid . It is soluble in DMSO .Scientific Research Applications

In Vitro T Cell Analysis

- Treg Cell Inhibition: CFDA-SE, in combination with MACSiBeads™ Particles, is effective in evaluating the in vitro inhibitory effect of regulatory T (Treg) cells on CD8+ T cells proliferation (Ren, Jiang, & Liu, 2019).

- Proliferation in Primary Immunodeficiencies: CFDA-SE-based assay is useful in assessing mitogenic T-cell proliferation responses in primary immunodeficiency (PID) patients, aiding in the diagnosis and management of T cell disorders (Azarsız et al., 2018).

Cell Division and Proliferation Studies

- Division Tracking: CFDA-SE is used to track cell division, particularly in human and murine lymphocytes. It binds to amine groups in proteins, allowing enumeration of the number of divisions a cell has undergone (Tempany et al., 2017).

- Mathematical Modelling of Proliferation: CFSE labelling is a crucial tool for mathematical modelling of cell proliferation, providing insights into the dynamics of immune cell proliferation (Mazzocco, Bernard, & Pujo-Menjouet, 2017).

Detection and Tracking of Specific Cells

- Endothelial Progenitor Cells: CFSE-labeled microspheres are used in single-platform flow cytometry for efficient detection of endothelial progenitor cells in human peripheral blood (Qiu et al., 2017).

- Antigen-Specific T Cells: A proliferation assay using CFSE allows for the detection of antigen-specific T-cell responses, crucial in diseases like Type 1 Diabetes (Musthaffa et al., 2020).

Bacterial Studies

- Live Bacteria Detection: CFDA modifications, such as the ethylamido derivative, have been developed for more sensitive detection of live bacteria (Guilini et al., 2015).

Miscellaneous Applications

- Studying pH in Chloroplasts: CFDA-SE and similar fluorescent probes are used for monitoring the stromal pH in isolated chloroplasts, crucial for understanding plant physiology (Su & Lai, 2017).

- Nanoparticle Biocompatibility: CFDA-SE is used in biocompatibility studies, such as evaluating the interaction of tungsten disulfide nanoparticles with salivary gland cells (Goldman et al., 2015).

Mechanism of Action

Target of Action

The primary target of 5-CFDA N-succinimidyl ester, also known as 5-Carboxy-fluorescein diacetate N-succinimidyl ester, are intracellular molecules, notably lysine residues and other amine sources . The compound is a cell-permeable, fluorogenic, non-selective esterase substrate .

Mode of Action

The compound enters cells by diffusion. Once inside the cells, it is hydrolyzed by intracellular esterase enzymes to form CFSE . Its reactive succinimidyl ester group covalently binds to lysine residues and other amine sources . This covalent coupling reaction allows the fluorescent CFSE to be retained within cells for extremely long periods .

Biochemical Pathways

The compound is involved in the esterase biochemical pathway. It is hydrolyzed to hydrophilic fluorescent 5(6)-CFDA and 5(6)-FAM derivatives intracellularly . This process allows the compound to partition with high fidelity between daughter cells for up to eight generational divisions .

Pharmacokinetics

The compound is cell-permeable, allowing it to easily enter cells . Once inside the cells, it is hydrolyzed by intracellular esterases to form a fluorescent compound . This transformation enhances its bioavailability within the cell.

Result of Action

The hydrolysis of the compound to its fluorescent derivatives allows it to track cell proliferation . It partitions with high fidelity between daughter cells for up to eight generational divisions . This makes it a valuable tool for tracking cell proliferation and migration, both in vitro and in vivo .

Safety and Hazards

The safety data sheet suggests handling all chemicals with caution and using proper protective equipment when handling chemicals . In case of contact, immediately wash skin with soap and copious amounts of water. If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen .

properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H19NO11/c1-14(31)37-17-4-7-21-23(12-17)39-24-13-18(38-15(2)32)5-8-22(24)29(21)20-6-3-16(11-19(20)28(36)40-29)27(35)41-30-25(33)9-10-26(30)34/h3-8,11-13H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSXVRUMXPCNAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)ON5C(=O)CCC5=O)C(=O)O3)C6=C(O2)C=C(C=C6)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H19NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399369 | |

| Record name | 5-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

557.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

150206-05-6 | |

| Record name | 5-{[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1231270.png)

![(1R,2R,13S,16Z)-13-hydroxy-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-16,25-dien-7-one](/img/structure/B1231275.png)